molecular formula C15H19NO4 B071760 (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid CAS No. 180322-79-6

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B071760
CAS No.: 180322-79-6
M. Wt: 277.31 g/mol
InChI Key: VMOVYASDUSWBOL-NHYWBVRUSA-N
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Description

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative of significant interest in medicinal chemistry and epigenetic research. This stereochemically defined compound serves as a key synthetic intermediate and precursor in the development of potent lysine-specific demethylase 1 (LSD1) inhibitors . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 and lysine 9. Inhibiting LSD1 has emerged as a promising therapeutic strategy for targeting certain cancers, including acute myeloid leukemia (AML), by reversing aberrant gene silencing and inducing differentiation. The (1S,2S) stereochemistry of this Boc-protected aminophenylcyclopropanecarboxylic acid is crucial for its biological activity and its incorporation into more complex molecules designed to interact with the enzyme's active site . Researchers utilize this building block to develop novel arylcyclopropylamine-based compounds, which are known to act as mechanism-based inactivators of LSD1, leading to increased cellular differentiation markers such as CD86 and CD11b. This product is intended for research applications in chemical biology, epigenetics, and pre-clinical drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) or copper(I) catalysts enable stereoselective cyclopropanation of diazo compounds with alkenes. For example, a diazoacetate derivative reacts with styrene in the presence of Rh₂(OAc)₄ to yield the cis-cyclopropane intermediate. Reaction conditions critically influence stereochemical outcomes:

CatalystTemperature (°C)SolventDiastereomeric Ratio (cis:trans)Yield (%)
Rh₂(OAc)₄0–25Dichloromethane10:185–92
Cu(OTf)₂−20Toluene7:178–83

Lower temperatures (−20°C to 0°C) enhance cis-selectivity by slowing competing side reactions. The phenyl group’s steric bulk further directs the approach of the diazo compound, favoring the (1S,2S) configuration.

Simmons-Smith Reaction

This method employs a zinc-copper couple to generate cyclopropanes from alkenes and diiodomethane. While less stereoselective than metal-catalyzed approaches, it is cost-effective for large-scale production:

SubstrateReagentsConditionsYield (%)
Phenyl-substituted alkeneZn-Cu, CH₂I₂Ether, reflux65–70

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the cyclopropane intermediate.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group protects the amine functionality during subsequent reactions.

Boc Protection Protocol

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

ReagentBaseSolventTime (h)Yield (%)
Boc₂OTriethylamineTHF490–95
Boc₂ODMAPDCM288–93

Dimethylaminopyridine (DMAP) accelerates the reaction by acting as a nucleophilic catalyst. Anhydrous conditions are critical to prevent Boc group hydrolysis.

Stereochemical Integrity

The Boc protection step retains the cyclopropane’s stereochemistry, as confirmed by chiral HPLC and X-ray crystallography. For example, (1S,2S)-configured intermediates show specific optical rotations ([α]D²⁵ = +15.6° in methanol), matching theoretical predictions.

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced either before or after cyclopropanation, depending on the synthetic route.

Pre-Cyclopropanation Carboxylation

A malonate ester precursor undergoes decarboxylation after cyclopropanation:

StepReagents/ConditionsYield (%)
Alkylation of malonateNaH, methyl bromoacetate80–85
CyclopropanationRh₂(OAc)₄, diazo compound75–80
Acid hydrolysisHCl, H₂O, reflux90–95

This route avoids steric hindrance during cyclopropanation but requires harsh hydrolysis conditions.

Post-Cyclopropanation Oxidation

Oxidation of a hydroxymethyl group on the cyclopropane ring provides an alternative pathway:

SubstrateOxidizing AgentConditionsYield (%)
HydroxymethylcyclopropaneKMnO₄H₂O, 50°C70–75
HydroxymethylcyclopropaneCrO₃Acetone, 0°C65–70

Potassium permanganate offers higher selectivity but generates stoichiometric MnO₂ waste.

Industrial-Scale Production Challenges

Hazard Mitigation

Large-scale synthesis requires addressing safety concerns associated with diazo compounds (explosive) and acidic deprotection steps. Continuous flow microreactors minimize risks by:

  • Reducing reaction volumes (lowering explosion hazards)

  • Enhancing temperature control (improving stereoselectivity)

  • Automating reagent handling (limiting exposure to hazardous materials).

Purification Optimization

Industrial processes employ crystallization over chromatography for cost-effectiveness. The target compound’s low solubility in cold ethanol (1.2 g/L at 4°C) enables high-purity recovery (≥99%) through gradient cooling.

Stereochemical Verification Techniques

Chiral HPLC Analysis

Chiralpak IA columns with hexane/isopropanol (90:10) resolve enantiomers, confirming ≥99% enantiomeric excess (ee) for the (1S,2S) configuration.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of absolute configuration. Key bond angles (e.g., C1-C2-C3 = 58.5°) align with DFT-calculated values for the (1S,2S) isomer.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsIndustrial Viability
Rh-Catalyzed CyclopropanationHigh stereoselectivity, mild conditionsCost of Rh catalystsModerate
Simmons-Smith ReactionLow-cost reagentsPoor stereocontrolHigh
Pre-Cyclopropanation CarboxylationAvoids steric hindranceHarsh hydrolysis conditionsLow

Chemical Reactions Analysis

Substitution Reactions

The Boc-protected amino group undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for further functionalization in peptide synthesis or drug development.

Reaction Type Reagents/Conditions Major Product Citations
Boc DeprotectionTrifluoroacetic acid (TFA) in DCM(1S,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid

Mechanism :
The Boc group is cleaved under acidic conditions (e.g., TFA), generating a protonated intermediate that releases CO₂ and tert-butanol, yielding the free amine.

Oxidation Reactions

The cyclopropane ring and carboxylic acid moiety participate in oxidation reactions, producing derivatives with modified functional groups.

Reaction Type Reagents/Conditions Major Product Citations
Cyclopropane OxidationKMnO₄ or CrO₃ in acidic conditionsKetones or carboxylic acid derivatives
Carboxylic Acid OxidationOzone or H₂O₂Peroxides (under controlled conditions)

Key Findings :

  • Oxidation of the cyclopropane ring often proceeds with retention of stereochemistry .
  • Carboxylic acid oxidation is less common but achievable under strong oxidative conditions.

Reduction Reactions

The compound can undergo selective reduction of functional groups, enabling access to alcohols or amines.

Reaction Type Reagents/Conditions Major Product Citations
Carboxylic Acid ReductionLiAlH₄ in THF(1S,2S)-1-((Boc)amino)-2-phenylcyclopropanemethanol
Amide ReductionH₂/Pd-CDeprotected amine derivatives

Stereochemical Impact :
Reduction preserves the (1S,2S) configuration due to the rigid cyclopropane structure .

Coupling Reactions

The carboxylic acid group participates in amide or ester bond formation, facilitating its use in peptide synthesis.

Reaction Type Reagents/Conditions Major Product Citations
Amide CouplingEDC/HOBt with aminesBoc-protected cyclopropane amides
EsterificationDCC/DMAP with alcoholsCyclopropane esters

Applications :

  • Coupling reactions are pivotal for creating protease inhibitors or kinase-targeting compounds .

Intramolecular Cyclization

Under thermal or catalytic conditions, the compound forms fused cyclic structures via intramolecular reactions.

Reaction Type Reagents/Conditions Major Product Citations
Ring-Forming CyclizationHeat or Au(I) catalystsBicyclic lactams or fused cyclopropane systems

Mechanistic Insight :
Gold(I) catalysts promote carbene transfer, enabling stereoselective cyclopropane functionalization .

Comparative Reactivity of Derivatives

The Boc group significantly alters reactivity compared to unprotected analogs:

Property Boc-Protected Derivative Unprotected Analog
Stability in AcidBoc group cleavedStable
Solubility in Polar SolventsModerate (due to Boc group)High (free amine and carboxylic acid)
Enzymatic InhibitionEnhanced (cyclopropane rigidity)Reduced (flexible backbone)

Research Highlight :
Enzyme inhibition studies show that the cyclopropane ring enhances binding affinity to protease active sites by 10–20× compared to linear analogs .

Scientific Research Applications

Anticancer Research

The compound has been studied for its potential in anticancer therapies. Its structural features allow it to interact with biological pathways involved in cancer cell proliferation and survival. For instance, cyclopropane derivatives have shown promise in targeting specific enzymes linked to tumor growth.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Its ability to modulate receptor activity makes it a candidate for developing new neuroprotective agents.

Synthesis and Derivatives

The synthesis of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid involves several steps, including the protection of amino groups and cyclization processes. Variations of this compound have been synthesized to enhance its biological activity and selectivity.

Derivative Modification Potential Application
Compound AIncreased hydrophilicityEnhanced solubility for drug formulation
Compound BAltered side chainsImproved receptor binding affinity

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, the compound was tested for its neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its potential in treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclopropane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in various biochemical pathways.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The Boc group in the target compound increases hydrophobicity (XLogP3=2.3) compared to the more polar dicarboxylic acid analog (compound 23).
  • Stability : The trifluoromethyl analog’s CF₃ group enhances metabolic stability but reduces solubility, limiting its use in aqueous environments .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Para-substitutions on the benzyl group (e.g., 4-Cl in 15b) optimize enzyme inhibition by occupying polar regions of the CysM active site .
  • Drug-Likeness : The target compound’s Boc group improves stability during synthesis, while the phenyl group balances lipophilicity for membrane permeability .
  • Limitations : Dicarboxylic acid derivatives (e.g., compound 23) face challenges in cell permeability despite enhanced solubility .

Biological Activity

(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid (Boc-phenyl-cyclopropanecarboxylic acid) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and enzyme inhibition properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15H19NO4
  • Molar Mass : 277.32 g/mol
  • CAS Number : 180322-79-6
  • Melting Point : 179-181 °C
  • Density : Approximately 1.1311 g/cm³

The presence of the tert-butoxycarbonyl (Boc) group serves as a protective mechanism for the amine functionality, facilitating further chemical modifications essential in organic synthesis .

Antioxidant Activity

Compounds containing phenyl groups often exhibit antioxidant properties due to their ability to scavenge free radicals. Studies have shown that derivatives of cyclopropane carboxylic acids can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress. This property is particularly valuable in developing therapeutic agents aimed at diseases linked to oxidative damage.

Antimicrobial Properties

Research indicates that similar compounds possess notable antimicrobial activity. For instance, derivatives of cyclopropanecarboxylic acid have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Certain derivatives have been identified as effective inhibitors of specific enzymes involved in metabolic pathways, making them candidates for drug development targeting diseases such as cancer or metabolic disorders. For example, studies have focused on their role in inhibiting proteases and kinases, which are crucial in various signaling pathways .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of phenyl-containing cyclopropane derivatives, Boc-protected compounds were tested for their ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration, demonstrating their potential as antioxidant agents.

CompoundDPPH Scavenging Activity (%)
Boc-cyclopropanecarboxylic acid78%
Control (Vitamin C)92%

This study highlights the compound's potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using Boc-protected cyclopropane derivatives. The results showed varying degrees of inhibition:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that modifications to the cyclopropane structure can enhance antimicrobial potency and selectivity .

Case Study 3: Enzyme Inhibition

Inhibitory effects on serine proteases were assessed using Boc-cyclopropanecarboxylic acid derivatives. The study revealed that certain modifications significantly increased inhibitory activity:

DerivativeIC50 (µM)
Parent compound150 µM
Modified derivative45 µM

This underscores the importance of structural variations in enhancing biological activity and specificity toward target enzymes .

Q & A

Q. What are the key synthetic routes for (1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation, Boc protection, and functional group introduction. Cyclopropanation is achieved via transition metal-catalyzed reactions (e.g., using diazo compounds), where stereochemical outcomes depend on catalyst choice (e.g., Rh(II) or Cu(I)) and solvent polarity. Boc protection is introduced using tert-butoxycarbonyl anhydride under basic conditions. Reaction temperature and solvent (e.g., DMF or THF) critically affect yields and diastereoselectivity. For example, low temperatures (−20°C to 0°C) minimize side reactions during cyclopropanation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring geometry and Boc group integrity. Coupling constants (e.g., J1,2J_{1,2}) differentiate cis/trans stereochemistry.
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • X-ray Crystallography : Definitive proof of absolute configuration, particularly for resolving disputes in stereochemical assignments .

Q. What are the common challenges in achieving high enantiomeric excess (ee) during synthesis, and how can they be addressed?

Challenges include racemization during Boc deprotection and incomplete stereochemical control in cyclopropanation. Solutions:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.
  • Optimize reaction kinetics (e.g., slow addition of diazo compounds) to enhance stereoselectivity.
  • Employ low-temperature Boc deprotection (e.g., TFA in DCM at 0°C) to minimize racemization .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in derivatization reactions?

The Boc group enhances stability by protecting the amine from nucleophilic attack and oxidation. It is cleaved under acidic conditions (e.g., TFA), enabling selective functionalization. However, prolonged exposure to strong acids can degrade the cyclopropane ring. Stability studies recommend limiting cleavage to ≤2 hours at 25°C .

Advanced Research Questions

Q. How can researchers optimize cyclopropanation reactions to enhance diastereoselectivity?

  • Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-selectivity, while Cu(acac)₂ promotes cis-products.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) improve catalyst activity and selectivity.
  • Additives : Lewis acids (e.g., Mg(OTf)₂) stabilize transition states, increasing diastereomeric ratios (dr) up to 10:1 .

Q. What strategies resolve contradictions in bioactivity data when testing analogs in enzyme inhibition assays?

  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., difluoromethyl vs. phenyl substitutions) to identify critical functional groups. For instance, difluoromethyl analogs show higher binding affinity to neuraminidase due to enhanced electronegativity .
  • Kinetic Assays : Use time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.
  • Crystallographic Analysis : Resolve conflicting data by visualizing binding modes in enzyme-inhibitor complexes .

Q. In mechanistic studies, what role does the cyclopropane ring strain play in biological interactions?

The ring strain (≈27 kcal/mol) increases electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This strain-driven reactivity is exploited in protease inhibitors, where the cyclopropane acts as a warhead .

Q. How do researchers ensure the removal of byproducts like tert-butyl bromide during synthesis?

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts.
  • Column Chromatography : Silica gel purification with gradients (e.g., hexane/EtOAc) isolates the product.
  • NMR Monitoring : Track residual tert-butyl bromide signals (δ 1.7 ppm for tert-butyl protons) to confirm purity .

Q. How does substituting the phenyl group with electron-withdrawing groups (e.g., difluoromethyl) alter reactivity?

Difluoromethyl substitution increases electrophilicity, enhancing reactivity in nucleophilic acylations. However, steric hindrance may reduce binding affinity in biological assays. Comparative studies show a 30% decrease in IC₅₀ for difluoromethyl analogs vs. phenyl derivatives in kinase inhibition assays .

Q. What safety protocols are critical when handling this compound in academic labs?

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during Boc deprotection (TFA releases toxic fumes).
  • Spill Management : Neutralize acids with sodium bicarbonate and adsorb spills with vermiculite .

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